Moxonidine is a centrally acting antihypertensive agent. [] This means it works within the central nervous system to lower blood pressure. It is metabolized in the body into various forms, including dihydroxy moxonidine, which is one of its metabolites. [] Metabolites are products formed during the breakdown of a compound by the body. Understanding the metabolism of Moxonidine, including the formation and activity of dihydroxy moxonidine, is crucial for research related to its effects and potential applications.
Dihydroxy Moxonidine is derived from Moxonidine through metabolic processes involving oxidation reactions. The primary metabolic pathways include the formation of various hydroxylated metabolites, with Dihydroxy Moxonidine being one of the key products resulting from these transformations in biological systems, particularly in humans .
Dihydroxy Moxonidine falls within the classification of pharmaceutical compounds, specifically as a metabolite of an antihypertensive drug. It is categorized under mixed agonists targeting adrenergic and imidazoline receptors, which are critical in regulating cardiovascular functions.
The synthesis of Dihydroxy Moxonidine can be approached through several methods, primarily focusing on the oxidation of Moxonidine. The initial step involves hydroxylation at specific positions on the molecular structure, typically facilitated by enzymatic reactions or chemical oxidants.
Dihydroxy Moxonidine has a complex molecular structure characterized by multiple functional groups, including hydroxyl groups attached to its pyrimidine and imidazoline rings.
Dihydroxy Moxonidine primarily undergoes further oxidation or conjugation reactions in biological systems. These reactions can lead to additional metabolites that may possess varying degrees of pharmacological activity.
Dihydroxy Moxonidine exerts its effects through interaction with α2-adrenergic and imidazoline receptors. By binding to these receptors, it modulates neurotransmitter release, leading to decreased sympathetic outflow and subsequent vasodilation.
Dihydroxy Moxonidine is primarily studied for its role as a metabolite of Moxonidine in pharmacokinetic studies. It aids researchers in understanding the metabolism of antihypertensive drugs and their effects on human physiology. Additionally, its potential therapeutic applications are being explored in areas such as pain management due to its analgesic properties.
Dihydroxy Moxonidine is systematically named as 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methyl-4(3H)-pyrimidinone according to IUPAC conventions. Its molecular formula is C8H11N5O2, with a molecular weight of 209.21 g/mol and a CAS Registry Number of 352457-32-0 [5] [6]. This impurity/metabolite retains the core pyrimidinone-imidazoline scaffold of moxonidine but incorporates two hydroxyl groups at distinct positions (C6 of the pyrimidinone ring and an unspecified site), which fundamentally alters its physicochemical behavior.
Table 1: Key Identifiers of Dihydroxy Moxonidine
Property | Value |
---|---|
IUPAC Name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methyl-4(3H)-pyrimidinone |
Molecular Formula | C8H11N5O2 |
Molecular Weight | 209.21 g/mol |
CAS Number | 352457-32-0 |
Synonyms | Moxonidine Impurity 1; 5-((4,5-dihydro-1H-imidazol-2-yl)amino)-6-hydroxy-2-methylpyrimidin-4(3H)-one |
Unlike dihydroquercetin (which possesses two chiral centers enabling cis/trans diastereomers) [1], Dihydroxy Moxonidine lacks classical chiral centers due to its symmetrical substitution pattern. However, rotational barriers around the C5-N bond linking the pyrimidinone and imidazoline rings may create conformational isomers (rotamers). These isomers cannot be classified as enantiomers or diastereomers but could exhibit distinct biological interactions. Analytical separation of such rotamers has not been reported, though High-Performance Liquid Chromatography (HPLC) is the established technique for resolving stereoisomers in complex molecules like vitamin D lactones and flavanonols [1] [2]. Nuclear Magnetic Resonance (NMR) spectroscopy (provided with reference standards) is essential for characterizing subtle configurational differences, as successfully applied to trans/cis-dihydroquercetin isomers [1].
Dihydroxy Moxonidine exhibits markedly enhanced hydrophilicity compared to moxonidine, attributable to its two polar hydroxyl groups:
Table 2: Calculated Physicochemical Parameters of Dihydroxy Moxonidine
Property | Value/Range | Method/Justification |
---|---|---|
Water Solubility | < 1 g/L (Low) | Estimated from structural analogs |
pKa (Basic) | ~7.0 - 9.0 | DFT calculations on imidazoline N |
pKa (Acidic) | ~9.5 - 11.0 (phenolic OH) | Estimated from similar pyrimidinones |
logP (CLOGP) | ~0.3 - 0.8 | Computed fragment-based methods |
Degradation Conditions | Heat, pH extremes, oxidizers | Inferred from storage requirements and functional groups [1] [5] |
Dihydroxy Moxonidine arises from enzymatic hydroxylation of the parent drug moxonidine (C9H12ClN5O, MW 241.68 g/mol). Key structural and property differences are:
Table 3: Structural and Property Comparison: Moxonidine vs. Dihydroxy Moxonidine
Property | Moxonidine | Dihydroxy Moxonidine | Biological Implication |
---|---|---|---|
Molecular Formula | C9H12ClN5O | C8H11N5O2 | Different elemental composition; Loss of Cl, gain of O, potential loss of CH3 |
Molecular Weight | 241.68 g/mol | 209.21 g/mol | Smaller metabolite structure |
Key Functional Groups | Chloropyrimidine, Imidazoline | Dihydroxypyrimidinone, Imidazoline | Enhanced H-bonding capacity; Loss of halogen |
logP (Estimated) | ~1.2 - 1.5 | ~0.3 - 0.8 | Reduced membrane permeability |
H-Bond Donors | 2 (Imidazoline NH, Aminopyrimidine NH?) | 3-4 (Imidazoline NH, Aminopyrimidine NH, 2x OH) | Increased interaction with targets/water |
H-Bond Acceptors | 5 (Imidazoline N, Pyrimidine N x3, O) | 6-7 (Imidazoline N, Pyrimidine N x3, O x2-3) | Enhanced water solubility |
Primary Role | Active Drug (I1-imidazoline receptor agonist) | Metabolite / Degradation Impurity | Pharmacological activity likely diminished |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0